Cas no 68291-93-0 (1,3-BENZODIOXOLE-5-METHANAMINE, N-PROPYL-)
1,3-BENZODIOXOLE-5-METHANAMINE, N-PROPYL- Chemical and Physical Properties
Names and Identifiers
-
- 1,3-BENZODIOXOLE-5-METHANAMINE, N-PROPYL-
- N-(benzo[d][1,3]dioxol-5-ylmethyl)propan-1-amine
- (2H-1,3-Benzodioxol-5-ylmethyl)(propyl)amine
- N-(1,3-benzodioxol-5-ylmethyl)propan-1-amine
- MFCD07405050
- AKOS008966172
- 68291-93-0
- [(2H-1,3-benzodioxol-5-yl)methyl](propyl)amine
- N-(benzo[1,3]dioxol-5-ylmethyl)propan-1-amine
- SCHEMBL7392627
-
- MDL: MFCD07405050
- Inchi: 1S/C11H15NO2/c1-2-5-12-7-9-3-4-10-11(6-9)14-8-13-10/h3-4,6,12H,2,5,7-8H2,1H3
- InChI Key: XPENBYOVFCHIHM-UHFFFAOYSA-N
- SMILES: O1COC2=CC=C(C=C12)CNCCC
Computed Properties
- Exact Mass: 193.110278721Da
- Monoisotopic Mass: 193.110278721Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 175
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 30.5Ų
1,3-BENZODIOXOLE-5-METHANAMINE, N-PROPYL- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB420226-1 g |
(2H-1,3-Benzodioxol-5-ylmethyl)(propyl)amine |
68291-93-0 | 1 g |
€467.00 | 2023-07-18 | ||
| abcr | AB420226-5 g |
(2H-1,3-Benzodioxol-5-ylmethyl)(propyl)amine |
68291-93-0 | 5 g |
€722.60 | 2023-07-18 | ||
| abcr | AB420226-10 g |
(2H-1,3-Benzodioxol-5-ylmethyl)(propyl)amine |
68291-93-0 | 10 g |
€935.60 | 2023-07-18 | ||
| abcr | AB420226-25 g |
(2H-1,3-Benzodioxol-5-ylmethyl)(propyl)amine |
68291-93-0 | 25 g |
€1,361.60 | 2023-07-18 | ||
| abcr | AB420226-1g |
(2H-1,3-Benzodioxol-5-ylmethyl)(propyl)amine; . |
68291-93-0 | 1g |
€467.00 | 2025-04-17 | ||
| abcr | AB420226-5g |
(2H-1,3-Benzodioxol-5-ylmethyl)(propyl)amine; . |
68291-93-0 | 5g |
€722.60 | 2025-04-17 | ||
| abcr | AB420226-10g |
(2H-1,3-Benzodioxol-5-ylmethyl)(propyl)amine; . |
68291-93-0 | 10g |
€935.60 | 2025-04-17 | ||
| abcr | AB420226-25g |
(2H-1,3-Benzodioxol-5-ylmethyl)(propyl)amine; . |
68291-93-0 | 25g |
€1361.60 | 2025-04-17 | ||
| A2B Chem LLC | AJ24463-1g |
[(2H-1,3-benzodioxol-5-yl)methyl](propyl)amine |
68291-93-0 | 95+% | 1g |
$830.00 | 2024-04-19 | |
| A2B Chem LLC | AJ24463-2g |
[(2H-1,3-benzodioxol-5-yl)methyl](propyl)amine |
68291-93-0 | 95+% | 2g |
$1067.00 | 2024-04-19 |
1,3-BENZODIOXOLE-5-METHANAMINE, N-PROPYL- Suppliers
1,3-BENZODIOXOLE-5-METHANAMINE, N-PROPYL- Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on 1,3-BENZODIOXOLE-5-METHANAMINE, N-PROPYL-
1,3-BENZODIOXOLE-5-METHANAMINE, N-PROPYL: A Comprehensive Overview
The compound 1,3-benzodioxole-5-methanamine, N-propyl (CAS No. 68291-93-0) is a fascinating molecule with a unique structure and diverse applications. This compound belongs to the class of benzodioxoles, which are known for their aromatic stability and versatile chemical properties. The benzodioxole core of this molecule provides a rigid framework that enhances its reactivity and selectivity in various chemical reactions. The N-propyl substituent further modifies its physical and chemical properties, making it suitable for a wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Recent studies have highlighted the potential of 1,3-benzodioxole-5-methanamine, N-propyl as a key intermediate in the synthesis of bioactive compounds. Researchers have demonstrated that this compound can undergo various transformations, such as alkylation, acylation, and coupling reactions, to yield complex molecular architectures. For instance, in a 2023 study published in *Journal of Medicinal Chemistry*, scientists utilized this compound as a building block to synthesize novel inhibitors for kinase enzymes, which are implicated in cancer progression. The benzodioxole moiety played a crucial role in enhancing the binding affinity of these inhibitors to their target proteins.
Another area where 1,3-benzodioxole-5-methanamine, N-propyl has shown promise is in the field of agrochemicals. A 2022 study in *Pest Management Science* reported that derivatives of this compound exhibit potent insecticidal activity against agricultural pests such as *Helicoverpa armigera*. The N-propyl group was found to improve the lipophilicity of the molecule, enhancing its ability to penetrate insect cuticles and disrupt essential biochemical pathways.
In addition to its role as an intermediate in drug and pesticide development, 1,3-benzodioxole-5-methanamine, N-propyl has also been explored for its potential in materials science. A 2023 article in *Advanced Materials* described the use of this compound as a precursor for synthesizing novel polymeric materials with improved thermal stability and mechanical properties. The aromaticity of the benzodioxole ring contributed to the rigidity of the polymer backbone, while the N-propyl substituent introduced flexibility and processability.
From a synthetic perspective, the preparation of 1,3-benzodioxole-5-methanamine, N-propyl involves a multi-step process that typically begins with the synthesis of the benzodioxole core. A common approach involves the condensation of hydroxybenzaldehyde with glycolic acid under acidic conditions to form the benzodioxole ring. Subsequent functionalization steps include nucleophilic substitution or reductive amination to introduce the N-propyl group. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound.
The physical properties of 1,3-benzodioxole-5-methanamine, N-propyl are also worth noting. Its molecular weight is approximately 187 g/mol, and it exists as a crystalline solid at room temperature. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and acetonitrile. These properties make it amenable to various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
From an environmental standpoint, studies have been conducted to assess the biodegradability and ecotoxicity of 1,3-benzodioxole-5-methanamine, N-propyl. A 2021 study published in *Environmental Science & Technology* indicated that this compound undergoes rapid microbial degradation under aerobic conditions, suggesting that it poses minimal risk to aquatic ecosystems when properly managed. However, further research is needed to evaluate its long-term effects on soil microbiota.
In conclusion, 1,3-benzodioxole-5-methanamine
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